N-[4-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]furan-2-carboxamide
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Overview
Description
N-[4-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]furan-2-carboxamide is a complex organic compound with the molecular formula C20H16ClN3O4S and a molecular weight of 429.88 g/mol . This compound is known for its unique chemical structure, which includes a furan ring, a methoxy group, and a chlorophenyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]furan-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzoyl chloride with thiourea to form the intermediate 2-chlorophenylthiourea. This intermediate is then reacted with 4-amino-2-methoxybenzoic acid to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. detailed industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or nitrating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
N-[4-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan-2-carboxamide derivatives, such as N-(4-bromophenyl)furan-2-carboxamide and N-(4-methylphenyl)furan-2-carboxamide .
Uniqueness
N-[4-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[(2-chlorobenzoyl)carbamothioylamino]-2-methoxyphenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4S/c1-27-17-11-12(8-9-15(17)23-19(26)16-7-4-10-28-16)22-20(29)24-18(25)13-5-2-3-6-14(13)21/h2-11H,1H3,(H,23,26)(H2,22,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEQZIKYPJLTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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